Udp-N-acetyl-D-mannosaminuronic acid
Description
Systematic Nomenclature and IUPAC Classification
This compound is systematically named according to IUPAC guidelines as (2S,3S,4R,5S,6R)-5-acetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl]oxy(hydroxy)phosphoryl]oxy-3,4-dihydroxyoxane-2-carboxylic acid . The nomenclature reflects its uridine diphosphate (UDP) moiety linked to an N-acetyl-D-mannosaminuronic acid residue. Key synonyms include UDP-N-acetyl-alpha-D-mannosaminouronic acid and uridine 5'-[3-(2-acetamido-2-deoxy-alpha-D-mannopyranosyluronic acid) dihydrogen diphosphate]. The compound’s CAS registry number is 440961 , and its molecular formula is C₁₇H₂₅N₃O₁₈P₂ , with a molecular weight of 621.3 g/mol .
Molecular Geometry and Stereochemical Configuration
The molecule features a pyranose ring in the alpha-D configuration, confirmed by X-ray crystallography. The stereochemistry at positions C2, C3, C4, and C5 follows the S, S, R, S sequence, respectively, while the anomeric carbon (C1) adopts the alpha configuration. The uronic acid group at C6 introduces a carboxylate functional group, distinguishing it from non-oxidized UDP-sugars like UDP-N-acetyl-D-mannosamine. The UDP moiety is connected via a diphosphate bridge to the C1 hydroxyl group of the sugar, a common feature in nucleotide sugars.
Crystallographic Analysis and Three-Dimensional Conformational Studies
Crystal structures of this compound bound to enzymes reveal critical insights into its conformational flexibility and binding interactions. A study of Pyrococcus horikoshii UDP-N-acetyl-D-mannosamine dehydrogenase (UDP-d-ManNAcDH) resolved the product-bound complex at 1.55 Å resolution , showing the sugar moiety nestled within a substrate-binding domain (SBD). Key interactions include hydrogen bonds between the carboxylate group and residues Arg211 , Thr249 , and Arg289 , while the UDP moiety anchors via contacts with Lys204 and Cys258 . The nucleotide-binding domain (NBD) and oligomerization domain (OD) stabilize the dimeric enzyme structure, emphasizing the role of quaternary interactions in catalytic activity.
Comparative analysis with unliganded structures highlights conformational changes upon substrate binding, particularly in the SBD loop regions. The sugar’s pyranose ring adopts a ⁴C₁ chair conformation , with the carboxylate group equatorial to minimize steric strain. These structural insights align with its role as a glycosyl donor in bacterial cell wall synthesis.
Comparative Analysis with Related UDP-Amino Sugar Derivatives
This compound differs from UDP-N-acetyl-D-glucosamine by the oxidation state at C6 (carboxylate vs. hydroxymethyl) and the stereochemistry at C2 (manno vs. gluco configuration). Unlike UDP-N-acetylmuramic acid, which contains a lactate ether moiety for crosslinking in peptidoglycan, this compound’s carboxylate group facilitates interactions with metal ions in enzyme active sites. These structural variations underpin distinct biological roles: while UDP-N-acetylmuramic acid is essential for bacterial cell wall integrity, this compound contributes to capsular polysaccharides in pathogens.
Properties
Molecular Formula |
C17H25N3O18P2 |
|---|---|
Molecular Weight |
621.3 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6R)-5-acetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(15(27)28)36-16(8)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-14,16,23-26H,4H2,1H3,(H,18,21)(H,27,28)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8+,9-,10-,11+,12-,13+,14-,16-/m1/s1 |
InChI Key |
DZOGQXKQLXAPND-XHUKORKBSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
Synonyms |
UDP-ManNAcA UDP-N-acetyl-D-mannosaminuronic acid UDP-N-acetylmannosaminuronic acid uridine diphosphate N-acetyl-D-mannosaminuronic acid |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Role and Synthesis
UDP-N-acetyl-D-mannosaminuronic acid is synthesized from UDP-N-acetyl-D-mannosamine through the action of specific dehydrogenases, such as Cap5O in Staphylococcus aureus, which plays a crucial role in the biosynthesis of capsular polysaccharides. These polysaccharides are vital for bacterial virulence, aiding in evading host immune responses by forming protective layers around bacterial cells .
Table 1: Enzymatic Pathways Involved in the Synthesis
| Enzyme | Substrate | Product |
|---|---|---|
| Cap5O | UDP-N-acetyl-D-mannosamine | This compound |
| UDP-GlcNAc dehydrogenase | UDP-N-acetyl-D-glucosamine | UDP-N-acetyl-D-glucosaminuronic acid |
Microbial Applications
The compound is essential for the formation of capsular polysaccharides in various pathogens, contributing to their virulence. For instance, in Campylobacter jejuni, this compound is part of the capsular polysaccharide that protects against immune responses, highlighting its importance in infectious disease research .
Case Study: Capsular Polysaccharide in Staphylococcus aureus
Research has shown that the capsular polysaccharide produced from this compound prevents opsonophagocytosis, thereby enhancing bacterial survival in hostile environments. The structural analysis of the enzyme Cap5O revealed insights into its catalytic mechanism and potential targets for antibiotic development .
Cancer Research
This compound has garnered attention for its potential applications in cancer research. It is involved in glycosylation processes that affect cell signaling and immune responses, which are critical in tumor progression and metastasis.
Table 2: Potential Anti-Cancer Mechanisms
| Mechanism | Description |
|---|---|
| Modulation of Glycoproteins | Alters cell surface glycoproteins involved in cell signaling and adhesion. |
| Immune Evasion | Enhances tumor cells' ability to evade immune detection through altered glycosylation patterns. |
Case Study: Glycosylation Patterns in Tumor Cells
Studies have indicated that altered glycosylation patterns due to changes in this compound levels can lead to enhanced tumor cell survival and proliferation. This has implications for developing targeted therapies that can modify these pathways.
Neurobiology and Immune Response
The compound also plays a role in neurobiological processes and immune response modulation. Its derivatives are involved in synthesizing sialic acids, which are crucial for cellular communication and signaling pathways.
Table 3: Neurobiological Applications
| Application | Description |
|---|---|
| Cellular Communication | Sialic acids derived from this compound facilitate neuron-to-neuron communication. |
| Immune Modulation | Sialic acids can inhibit immune cell activation, providing insights into therapeutic strategies for autoimmune diseases. |
Comparison with Similar Compounds
Table 1: Key Features of UDP-ManNAcA and Related Nucleotide Sugars
Key Comparisons and Insights
Structural Divergence :
- UDP-ManNAcA differs from UDP-GlcNAc by C2 epimerization and C6 oxidation, introducing a carboxyl group critical for ECA’s anionic properties .
- UDP-MurNAc contains a lactyl ether absent in UDP-ManNAcA, enabling peptidoglycan cross-linking .
Pathway Specificity: UDP-ManNAcA biosynthesis is dedicated to surface glycopolymers (ECA, capsules), while UDP-MurNAc is exclusive to peptidoglycan . GDP-mannose dehydrogenases (e.g., in algae) share a superfamily with WecC but act on distinct substrates .
Genetic and Enzymatic Variations :
- wecC homologs (e.g., epsC in Porphyromonas gingivalis) are associated with virulence factors like biofilm formation .
- Mutations in wecC or transferases (e.g., rffG) disrupt glycopolymer assembly despite intact UDP-ManNAcA pools, highlighting post-synthesis regulatory checkpoints .
Metabolic Cross-Talk :
- UDP-GlcNAc is a metabolic hub, feeding into UDP-ManNAcA, peptidoglycan, and LPS pathways . Competition for this substrate may modulate bacterial envelope composition under stress.
Preparation Methods
Two-Step Epimerization and Dehydrogenation Pathway
In C. jejuni serotype HS:11, UDP-ManNAcA is synthesized through a two-enzyme cascade. The first step involves the epimerization of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) at the C2 position by a nonhydrolyzing UDP-GlcNAc C2-epimerase , yielding UDP-N-acetyl-D-mannosamine (UDP-ManNAc). This intermediate is subsequently oxidized at the C6 position by a NAD+-dependent UDP-ManNAc C6-dehydrogenase , forming UDP-ManNAcA.
Structural and Mechanistic Insights
The epimerization reaction is characterized by proton exchange at C2, as evidenced by deuterium incorporation in NMR studies. The dehydrogenase reaction introduces a carboxyl group at C6, confirmed via electrospray ionization mass spectrometry (ESI-MS) showing a mass-to-charge ratio (m/z) of 620.05 for UDP-ManNAcA.
Kinetic Parameters
The nonhydrolyzing C2-epimerase exhibits a turnover number (k<sub>cat</sub>) of 5.7 ± 0.2 s<sup>−1</sup> and a Michaelis constant (K<sub>m</sub>) of 1,370 ± 50 μM for UDP-GlcNAc, resulting in a catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) of 4,200 ± 200 M<sup>−1</sup>s<sup>−1</sup>. The C6-dehydrogenase demonstrates a k<sub>cat</sub> of 0.20 ± 0.01 s<sup>−1</sup> and a K<sub>m</sub> of 22 ± 1 μM for UDP-ManNAc, yielding a k<sub>cat</sub>/K<sub>m</sub> of 8,700 ± 400 M<sup>−1</sup>s<sup>−1</sup>. These values highlight the dehydrogenase’s higher substrate affinity compared to the epimerase.
Microbial Production in Micrococcus luteus ATCC 4698
Dual Dehydrogenase System with Epimerase Activity
M. luteus employs a bifurcated pathway for UDP-ManNAcA synthesis. UDP-GlcNAc is directly oxidized by UDP-GlcNAc dehydrogenase to form UDP-GlcNAcA, which constitutes 87% of the UDP-N-acetylhexosaminuronic acid pool under D-cycloserine inhibition. Concurrently, a UDP-GlcNAc 2-epimerase converts UDP-GlcNAc to UDP-ManNAc, which is then oxidized by UDP-ManNAc dehydrogenase to yield UDP-ManNAcA (13% of the total).
Enzyme Optimization and Inhibition
UDP-GlcNAc dehydrogenase requires dithiothreitol (DTT) and particulate fractions for full activity, with a K<sub>m</sub> of 0.28 mM for UDP-GlcNAc and 1.43 mM for NAD<sup>+</sup>. The enzyme’s activity is optimal at pH >9 in Tris-HCl buffer and is inhibited by 27 μM p-chloromercuribenzoate or 10 mM ethanol. Ammonium sulfate stabilizes both dehydrogenases during storage.
Recombinant Enzyme Approach in Staphylococcus aureus
Cap5O-Catalyzed Oxidation of UDP-ManNAc
In S. aureus, the Cap5O enzyme directly oxidizes UDP-ManNAc to UDP-ManNAcA without requiring prior epimerization. This single-step reaction simplifies production but is contingent on the availability of UDP-ManNAc as a substrate.
Heterologous Expression and Purification
Cap5O is expressed in Escherichia coli BL21 (DE3) using a pET vector system. Post-induction with 0.5 mM IPTG, the enzyme is purified via affinity chromatography, achieving >90% purity. Activity assays confirm NAD<sup>+</sup> dependency, with optimal performance at 37°C in Tris-HCl buffer (pH 7.8).
Comparative Analysis of Preparation Methods
Yield and Substrate Ratios
Practical Considerations
-
Scalability : The C. jejuni system is more efficient for high-purity UDP-ManNAcA but requires sequential enzyme reactions.
-
Cost : M. luteus pathways produce UDP-ManNAcA as a minor product, necessitating separation from UDP-GlcNAcA.
-
Substrate Availability : S. aureus Cap5O requires pre-synthesized UDP-ManNAc, increasing production costs .
Q & A
Q. Advanced Research Focus
- Transposon mutagenesis : Screen for mutants with disrupted ECA or capsule synthesis in Salmonella or Escherichia spp. .
- CRISPR interference : Knock down wecC or rffD and measure UDP-ManNAcA accumulation via LC-MS .
- Phylogenetic analysis : Compare rff/wec operons across species to identify conserved regulatory elements (e.g., Rcs phosphorela systems) .
How to optimize in vitro reconstitution of UDP-ManNAcA-dependent glycosyltransferases?
Q. Advanced Research Focus
Enzyme purification : Express recombinant glycosyltransferases (e.g., BcbC/EcbK) with His-tags and purify via Ni-NTA chromatography .
Activity assays : Use UDP-ManNAcA and lipid I as substrates in a buffer containing Mg²⁺ and detergents (e.g., Triton X-100) to mimic membrane environments. Monitor product formation via TLC or MALDI-TOF .
Kinetic analysis : Determine and for UDP-ManNAcA under varying pH and temperature conditions .
What analytical techniques quantify UDP-ManNAcA in bacterial extracts?
Q. Methodological Focus
- HPLC with UV detection : Separate UDP-sugars on a C18 column using a gradient of ammonium acetate (pH 5.0) and acetonitrile. Detect UDP-ManNAcA at 262 nm .
- Mass spectrometry : Use LC-ESI-MS/MS in negative ion mode with MRM transitions (e.g., m/z 606 → 385 for UDP-ManNAcA) .
- Enzymatic coupling assays : Convert UDP-ManNAcA to UDP-GlcNAc via reverse dehydrogenase reactions and measure NADH production spectrophotometrically at 340 nm .
How do environmental stressors influence UDP-ManNAcA biosynthesis in pathogens?
Advanced Research Focus
Stressors like osmotic shock or antibiotic exposure can upregulate rff/wec operons via two-component systems (e.g., RcsB/RcsC). Experimental approaches:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
